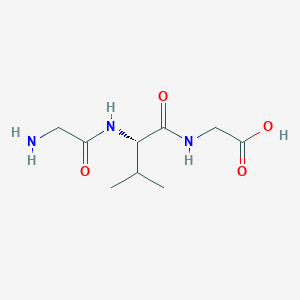![molecular formula C11H13N3S B14688008 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione CAS No. 25688-01-1](/img/structure/B14688008.png)
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of hydrazinecarbothioamides with sodium hydroxide or potassium hydroxide, followed by neutralization with acid or base . Another approach involves the reaction of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione: Similar structure but lacks the ethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thione: Contains an amino group instead of the ethyl and methyl groups.
Thiophene-linked 1,2,4-triazoles: These compounds have a thiophene ring attached to the triazole moiety.
Uniqueness
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
25688-01-1 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-ethyl-5-methyl-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)13-12-10(15)14(11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
HHDKXSQMNOPKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=NC(=S)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


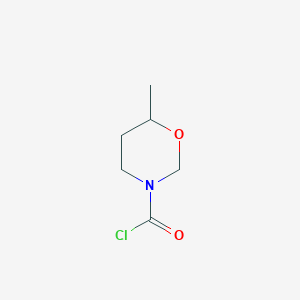
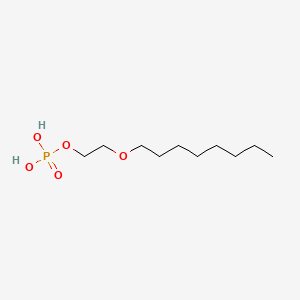
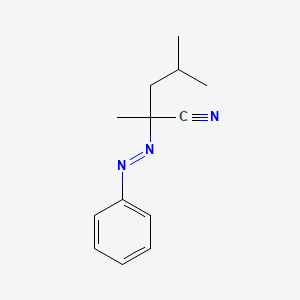

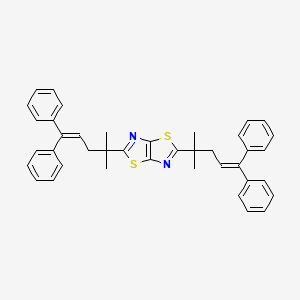
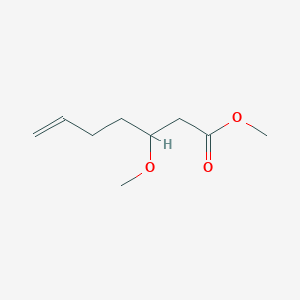
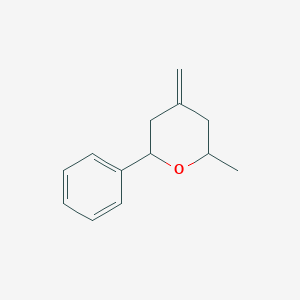

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
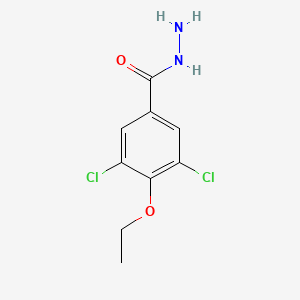
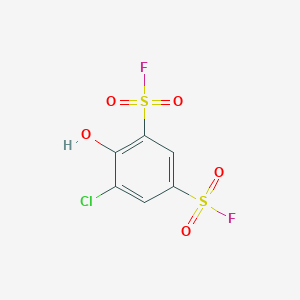
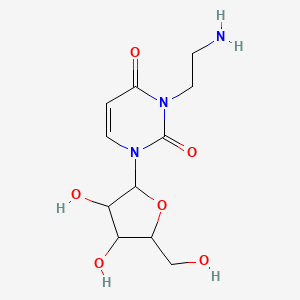
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
